2-Chloro-4-(trifluoromethyl)phenylboronic acid
Overview
Description
2-Chloro-4-(trifluoromethyl)phenylboronic acid is a chemical compound with the molecular formula C7H5BClF3O2 . It has an average mass of 224.373 Da and a monoisotopic mass of 224.002319 Da .
Molecular Structure Analysis
The molecular structure of this compound consists of a phenyl ring substituted with a boronic acid group, a chlorine atom, and a trifluoromethyl group .Chemical Reactions Analysis
Boronic acids, including this compound, are known to participate in various types of chemical reactions. These include Suzuki-Miyaura cross-coupling reactions , direct arylation reactions , and oxidative Heck reactions .Physical and Chemical Properties Analysis
This compound is a solid at room temperature . Its exact physical and chemical properties, such as melting point and solubility, are not specified in the available literature.Safety and Hazards
Mechanism of Action
Target of Action
The primary target of 2-Chloro-4-(trifluoromethyl)phenylboronic acid is the Suzuki-Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon-carbon bond-forming process, which is widely applied in organic synthesis .
Mode of Action
In the Suzuki-Miyaura cross-coupling reaction, This compound acts as an organoboron reagent . The reaction involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, palladium donates electrons to form a new Pd-C bond with electrophilic organic groups . In the transmetalation step, the organoboron group (from the This compound ) is transferred from boron to palladium .
Biochemical Pathways
The Suzuki-Miyaura cross-coupling reaction, facilitated by This compound , affects the carbon-carbon bond formation pathway . This reaction allows for the joining of chemically differentiated fragments, leading to the synthesis of complex organic compounds .
Result of Action
The action of This compound in the Suzuki-Miyaura cross-coupling reaction results in the formation of new carbon-carbon bonds . This enables the synthesis of a wide range of organic compounds, contributing to advancements in fields such as medicinal chemistry and materials science .
Properties
IUPAC Name |
[2-chloro-4-(trifluoromethyl)phenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BClF3O2/c9-6-3-4(7(10,11)12)1-2-5(6)8(13)14/h1-3,13-14H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKSUCAFAUNSPLO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)C(F)(F)F)Cl)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BClF3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60382536 | |
Record name | 2-Chloro-4-(trifluoromethyl)phenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60382536 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
254993-59-4 | |
Record name | 2-Chloro-4-(trifluoromethyl)phenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60382536 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | [2-chloro-4-(trifluoromethyl)phenyl]boronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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